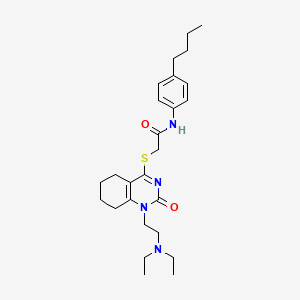

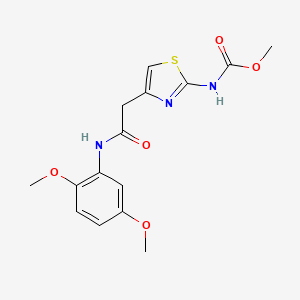

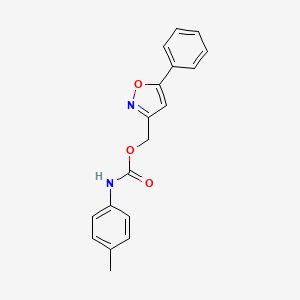

![molecular formula C22H19N3OS B2842546 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide CAS No. 898434-01-0](/img/structure/B2842546.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” is a complex organic compound. The exact description of this compound is not available in the retrieved sources .

Synthesis Analysis

While the exact synthesis process for “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” is not available, there are methods for the synthesis of similar compounds. For instance, a general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” are not specified in the retrieved sources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” are not specified in the retrieved sources .

科学的研究の応用

Synthesis of Benzimidazole Derivatives

The compound can be used in the synthesis of benzimidazole derivatives. For instance, it can be synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde . This process is carried out under relatively milder reaction conditions using dimethyl formamide as a solvent .

Antioxidant Activity

Benzimidazole derivatives, including this compound, have been found to exhibit antioxidant potential. They have been screened for their antioxidant activity using various in-vitro assays such as DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition .

Antimicrobial Activity

The compound has been found to exhibit antimicrobial activity. It has been tested against various bacterial strains such as Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus, and a yeast strain Candida albicans . Some derivatives have shown promising activity against Staphylococcus aureus .

Anticancer Activity

The compound has been used in the design of a therapeutic active Pd (II) complex which has shown excellent antiproliferative potency against certain carcinoma cell lines . The Pd (II) complex has also shown significant tumor inhibitory mechanism due to its antiangiogenic effect and promotion of apoptosis .

DNA Interaction

The Pd (II) complex derived from the compound has shown potential photo-induced binding mode on double-stranded calf thymus DNA . This interaction has been confirmed through molecular docking studies .

Synthesis of Quinoxaline

The compound can be used in the synthesis of quinoxaline. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained; however, in the absence of sulfur, quinoxaline was obtained .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYGUDREABZLMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

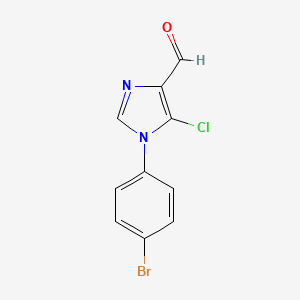

![3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2842465.png)

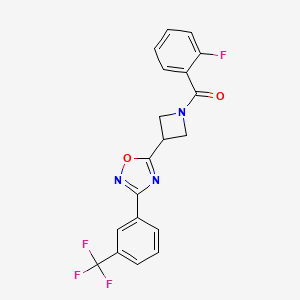

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)

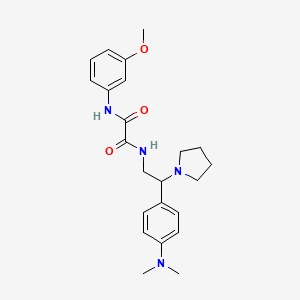

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)